molecular formula C6H10F3N B1400834 1,1,1-Trifluorohex-5-en-3-amine CAS No. 1251257-77-8

1,1,1-Trifluorohex-5-en-3-amine

Cat. No. B1400834
M. Wt: 153.15 g/mol
InChI Key: QNIIKOSUBBANRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluorohex-5-en-3-amine is a chemical compound with the molecular formula C6H10F3N . It is a derivative of hexene, a type of alkene, with an amine group and three fluorine atoms attached .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluorohex-5-en-3-amine consists of a hexene backbone with an amine group (NH2) attached to the third carbon and three fluorine atoms attached to the terminal carbon . The molecular weight of this compound is 153.15 .

Scientific Research Applications

  • Summary of the Application: 1,1,1-Trifluorohex-5-en-3-amine is used in the synthesis of derivatives of 1,8-Naphthalimide (NIs), which are fluorescent molecules. These molecules have been widely used in biological, chemical, and medical fields because of their high stability and various fluorescence properties under different conditions .
  • Methods of Application or Experimental Procedures: The derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction . The photophysical properties of these derivatives have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
  • Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly, these molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 . These unique features, long emission wavelength, high solubility, and high stability in difference pH media, will allow these derivatives to be used as excellent labeling reagents in the biological system .

Heterocyclic compounds are cyclic compounds as an atom of ring members with at least two different elements. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Heterocyclic compounds are cyclic compounds as an atom of ring members with at least two different elements. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

properties

IUPAC Name

1,1,1-trifluorohex-5-en-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c1-2-3-5(10)4-6(7,8)9/h2,5H,1,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIIKOSUBBANRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluorohex-5-en-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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